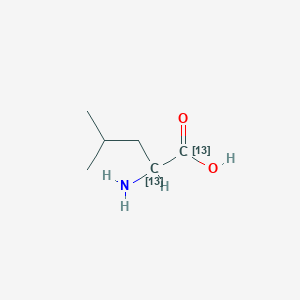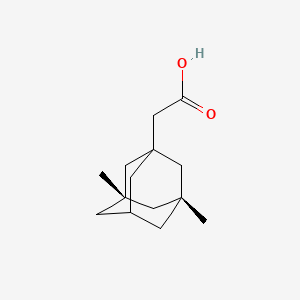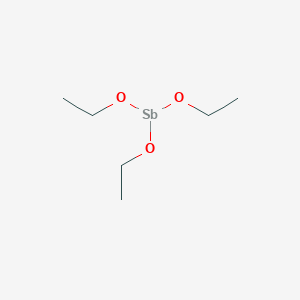
Antimony(III) ethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony(III) ethoxide, with the chemical formula Sb(OC2H5)3, is an organometallic compound of antimony. It is a colorless liquid that is sensitive to moisture and air. This compound is used in various applications, including as a precursor for antimony-containing materials and as a catalyst in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Antimony(III) ethoxide can be synthesized by reacting antimony trichloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
SbCl3+3C2H5ONa→Sb(OC2H5)3+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony trichloride with ethanol under an inert atmosphere to prevent hydrolysis and oxidation. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form antimony(V) ethoxide.
Hydrolysis: In the presence of water, this compound hydrolyzes to form antimony(III) oxide and ethanol.
Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Hydrolysis: Water or aqueous solutions.
Substitution: Various ligands such as halides or other alkoxides.
Major Products Formed:
Oxidation: Antimony(V) ethoxide.
Hydrolysis: Antimony(III) oxide and ethanol.
Substitution: Compounds with different ligands replacing the ethoxide groups.
科学的研究の応用
Antimony(III) ethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of antimony-containing materials and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of antimony-doped materials for electronic and optical applications.
作用機序
The mechanism of action of antimony(III) ethoxide involves its ability to interact with various molecular targets. It can form complexes with biomolecules, influencing their structure and function. In biological systems, it has been shown to interfere with enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
類似化合物との比較
Antimony(V) ethoxide: Similar in structure but with antimony in the +5 oxidation state.
Germanium(IV) ethoxide: Another organometallic ethoxide with germanium instead of antimony.
Titanium(IV) ethoxide: Used in similar applications but with titanium as the central metal.
Uniqueness: Antimony(III) ethoxide is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its applications in catalysis and material synthesis are distinct from those of its analogs, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C6H15O3Sb |
|---|---|
分子量 |
256.94 g/mol |
IUPAC名 |
triethyl stiborite |
InChI |
InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |
InChIキー |
JGOJQVLHSPGMOC-UHFFFAOYSA-N |
正規SMILES |
CCO[Sb](OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


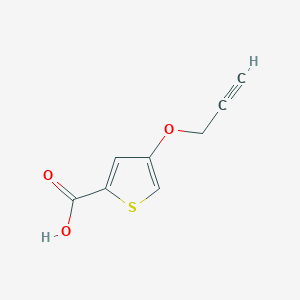

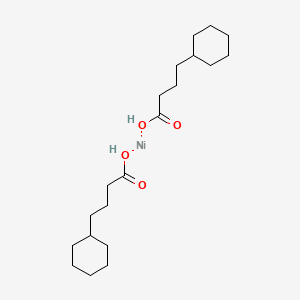

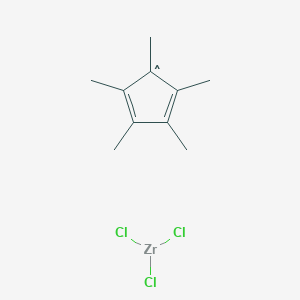
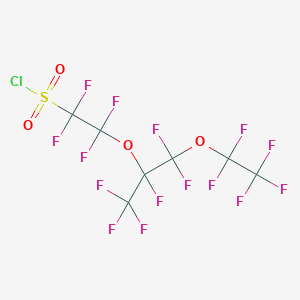
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




